molecular formula C21H14BrClN2OS B12051289 3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one CAS No. 477313-86-3

3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one

Cat. No.: B12051289
CAS No.: 477313-86-3
M. Wt: 457.8 g/mol
InChI Key: DLYRVVGVKFFDAM-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.

    Attachment of the Chlorobenzylthio Group: This can be done through a nucleophilic substitution reaction where the chlorobenzyl group is introduced using a suitable thiol reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the quinazolinone core or the bromophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the quinazolinone core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, thiols, and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-((2-bromobenzyl)thio)quinazolin-4(3H)-one
  • 3-(4-Methylphenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one

Uniqueness

The uniqueness of 3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

477313-86-3

Molecular Formula

C21H14BrClN2OS

Molecular Weight

457.8 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C21H14BrClN2OS/c22-15-9-11-16(12-10-15)25-20(26)17-6-2-4-8-19(17)24-21(25)27-13-14-5-1-3-7-18(14)23/h1-12H,13H2

InChI Key

DLYRVVGVKFFDAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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